molecular formula C11H16N2O B7869500 3-Methyl-2-(piperidin-4-yloxy)pyridine

3-Methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B7869500
M. Wt: 192.26 g/mol
InChI Key: CFIVFYBZJJVTSN-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-4-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-methyl-2-chloropyridine with piperidin-4-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2-(piperidin-4-yloxy)pyridine has been explored for its potential therapeutic applications:

  • Oxytocin Receptor Antagonism:
    • It has been modified to enhance its potency as an oxytocin antagonist, which may have implications in treating conditions like anxiety and social disorders .
  • Anticancer Activity:
    • Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancers. These compounds were evaluated for their ability to inhibit tumor growth, demonstrating moderate efficacy .
  • Anti-inflammatory Properties:
    • The compound has been investigated for its role in inhibiting metalloproteinases (MMPs), which are implicated in inflammatory diseases. Inhibition of MMP activity can be beneficial in treating conditions like arthritis and other inflammatory disorders .

The biological activities of this compound include:

  • Interaction with Biological Targets:
    • The compound interacts with various enzymes and receptors, modulating their activity, which is crucial for developing new pharmacological agents .
  • Potential as a Lead Compound:
    • Its structural characteristics make it a candidate for further modifications aimed at enhancing biological activity and specificity towards certain targets .

Case Studies

Study FocusFindingsReference
Oxytocin AntagonismDemonstrated potency in vitro with potential therapeutic applications for anxiety disorders
Anticancer ActivityExhibited moderate cytotoxicity against ovarian cancer cells; further studies recommended
Inhibition of MMPsEffective in reducing MMP activity, suggesting potential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yloxy)pyridine: Lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.

    3-Methyl-4-(piperidin-4-yloxy)pyridine: The position of the piperidin-4-yloxy group is different, leading to variations in its properties.

Uniqueness

3-Methyl-2-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of its substituents, which can influence its chemical behavior and potential applications. The presence of both the methyl and piperidin-4-yloxy groups provides a distinct combination of properties that can be leveraged in various research and industrial contexts.

Biological Activity

3-Methyl-2-(piperidin-4-yloxy)pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2OC_{11}H_{16}N_{2}O, with a molar mass of approximately 188.26 g/mol. The compound features a pyridine ring substituted with a methyl group and a piperidin-4-yloxy moiety, which contributes to its unique biological properties.

Research indicates that this compound interacts with various neurotransmitter systems, particularly cholinergic and dopaminergic pathways. Its structure suggests potential interactions with multiple receptors, making it a candidate for treating neurological disorders such as anxiety and depression. The compound's ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions enhances its reactivity, allowing for diverse biological interactions.

Neuroprotective Effects

Studies have demonstrated that this compound exhibits significant neuroprotective effects. It has been shown to influence neurotransmitter release and modulate receptor activity, which may contribute to its therapeutic potential in neurodegenerative diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, particularly those associated with hematological malignancies. For instance, similar compounds have shown the ability to reduce the growth of various cancer cell lines while promoting the expression of apoptosis-related genes like p53 and Bax .

CompoundActivityTarget Cell Lines
This compoundInduces apoptosisMCF-7 (breast cancer)
Similar derivativesReduces growthHematological cancers

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study indicated that this compound significantly increased acetylcholine levels in synaptic clefts, suggesting its role as a cholinergic enhancer. This modulation can have implications for treating conditions like Alzheimer's disease.
  • Cytotoxicity in Cancer Cells : In vitro assays showed that the compound exhibited moderate cytotoxicity against ovarian cancer cells while displaying limited toxicity toward non-cancerous cells. This selectivity is crucial for developing effective cancer therapies .
  • Molecular Docking Studies : Computational analyses using molecular docking have predicted that this compound can effectively bind to various protein targets involved in cancer progression and neurodegeneration. These studies underscore the potential of this compound as a lead structure for drug development .

Properties

IUPAC Name

3-methyl-2-piperidin-4-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIVFYBZJJVTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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